molecular formula C14H13N3 B1331379 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine CAS No. 99206-51-6

4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine

Cat. No. B1331379
CAS RN: 99206-51-6
M. Wt: 223.27 g/mol
InChI Key: PNSYWRFRQUUYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine” belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .

Scientific Research Applications

Pharmaceutical Research

The benzimidazole nucleus of this compound is a significant pharmacophore in drug discovery, often serving as a bioisostere for naturally occurring nucleotides . Its ability to interact with proteins and enzymes has led to its extensive use as a drug scaffold, particularly in the development of compounds with antiviral, antitumor, antihypertensive, and proton pump inhibitory activities .

Antiviral Applications

Various 2-phenylbenzimidazole derivatives, which share a core structure with our compound of interest, have demonstrated effectiveness against a range of viruses, including HIV, HCV, HCMV, and HSV-1 . This suggests potential applications of 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine in the development of new antiviral therapies.

Anticancer Research

Benzimidazole derivatives are known for their antitumor properties. The compound’s structural flexibility allows it to be used as a scaffold for creating new molecules with potential anticancer activities, as it can interact with various biological targets involved in cancer progression .

Antimicrobial Activity

The antimicrobial potential of benzimidazole compounds has been explored, with some derivatives showing activity against bacteria such as S. epidermidis, S. aureus, and fungi like C. albicans . This indicates that our compound could be a candidate for developing new antimicrobial agents.

Enzyme Inhibition

Benzimidazole derivatives have been identified as effective enzyme inhibitors. They can be designed to target specific enzymes, potentially leading to the development of treatments for diseases where enzyme regulation is a therapeutic strategy .

Proteomics Research

This compound is used as a specialty product in proteomics research, where it may serve as a reference standard or a reagent in the study of proteins and their interactions . Its role in this field is crucial for advancing our understanding of proteomics.

Coordination Chemistry

The compound’s ability to donate nitrogen and sulfur atoms makes it a versatile ligand in coordination chemistry. It can form complexes with various metals, which can be used in catalysis, material science, and further biological applications .

Synthetic Chemistry

As a building block in synthetic chemistry, 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine can be utilized to synthesize a wide range of benzimidazole-containing compounds. These compounds are integral to the creation of functional molecules used in everyday applications, from materials to pharmaceuticals .

properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSYWRFRQUUYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296599
Record name 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine

CAS RN

99206-51-6
Record name 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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